Rivastigmine metabolite-d6

Bioanalysis Isotope Labeling Mass Spectrometry

This deuterated internal standard (Rivastigmine metabolite-d6) provides a +6 Da mass shift for precise LC-MS/MS quantification, eliminating matrix effects per FDA/EMA guidelines. Essential for bioanalytical method validation, ANDA filings, and clinical TDM. Supplied with full characterization data. Request quote for your required quantity.

Molecular Formula C10H15NO
Molecular Weight 171.273
CAS No. 1217706-31-4
Cat. No. B563595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRivastigmine metabolite-d6
CAS1217706-31-4
Synonyms(S)-3-[[1-(Dimethyl-d6)amino)]ethyl]phenol;  3-[[(1S)-1-(Dimethyl-d6)amino]ethyl]phenol; 
Molecular FormulaC10H15NO
Molecular Weight171.273
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)O)N(C)C
InChIInChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/t8-/m0/s1/i2D3,3D3
InChIKeyGQZXRLWUYONVCP-MXUURUABSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1217706-31-4: Stable Isotope Labeled Rivastigmine Metabolite for Bioanalysis


3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol, CAS No. 1217706-31-4, is a deuterium-labeled analogue of (S)-3-(1-(dimethylamino)ethyl)phenol (NAP 226-90), the major metabolite of the Alzheimer's drug rivastigmine [1]. The compound belongs to the stable isotope-labeled compound class, with six hydrogen atoms replaced by deuterium atoms exclusively on the dimethylamino moiety . It is primarily utilized as an internal standard (IS) in mass spectrometry-based assays for the precise quantification of rivastigmine and its unlabeled metabolite [2]. This specific labeling pattern yields a parent mass (m/z) shift of +6 Da relative to the unlabeled compound, enabling definitive chromatographic resolution and mass spectrometric differentiation in complex biological matrices [3].

Why Unlabeled NAP 226-90 Cannot Substitute for CAS 1217706-31-4 in Quantitative LC-MS/MS


Direct substitution of CAS 1217706-31-4 with its unlabeled counterpart (NAP 226-90) is analytically invalid due to the fundamental requirement of mass spectrometric differentiation between the analyte and the internal standard. The deuterated compound serves as a stable isotope-labeled internal standard (SIL-IS), co-eluting with the analyte to correct for matrix effects, extraction variability, and ion suppression/enhancement. Using the unlabeled metabolite as an IS would result in identical precursor and product ion masses, rendering it indistinguishable from the analyte in the mass spectrometer and completely invalidating the quantification. Structural analogs (e.g., pyridostigmine [1]) have been used as IS but cannot fully correct for matrix effects due to different chromatographic behavior and ionization efficiency, leading to lower accuracy and precision in regulatory bioanalysis [2].

Performance Benchmarks of 3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol as an LC-MS/MS Internal Standard


Mass Spectrometric Differentiation: +6 Da Shift for Baseline Resolution

The compound's molecular weight is 171.27 g/mol, which is exactly 6.034 Da higher than the unlabeled metabolite (C10H15NO, 165.236 g/mol) . This mass difference, resulting from six deuterium atoms on the N,N-dimethyl group, ensures that the internal standard and analyte peaks do not overlap in the mass spectrometer's first quadrupole (Q1). This is the minimal mass shift recommended by regulatory guidelines to avoid cross-talk and ensure accurate quantification [1].

Bioanalysis Isotope Labeling Mass Spectrometry

Demonstrated Performance in a Validated GC-MS Assay for Rivastigmine

A validated GC-MS method using this compound (as Rivastigmine-d6) demonstrated high sensitivity and reproducibility in human plasma. The method achieved a Lower Limit of Quantification (LLOQ) of 0.2 ng/mL for rivastigmine, with an intra- and inter-day accuracy bias of less than 10% over the entire trial duration [1]. The deuterated standard's molecular ion was monitored at m/z 241, while the analyte rivastigmine was monitored at m/z 235 .

Pharmacokinetics GC-MS Method Validation

Routine Use in Validated LC-MS/MS Methods for Simultaneous Quantification

In a validated LC-MS/MS method for simultaneous quantification of rivastigmine and its metabolite NAP 226-90 in human plasma, the deuterium-labeled compounds served as the internal standards. The method achieved an LLOQ of 0.200 ng/mL for both analytes, with excellent intra- and inter-day accuracy and precision [1]. The use of the SIL-IS was essential for correcting matrix effects and achieving regulatory compliance.

LC-MS/MS Method Validation Pharmacokinetics

Key Applications of CAS 1217706-31-4 in Drug Development and Quality Control


Bioequivalence and Pharmacokinetic Studies

The compound is indispensable as a stable isotope-labeled internal standard for quantifying rivastigmine and its major metabolite in human plasma samples from clinical trials. Its use ensures compliance with FDA and EMA bioanalytical method validation guidelines, which strongly recommend SIL-IS to correct for matrix effects and ensure data integrity [1]. The demonstrated LLOQ of 0.2 ng/mL [2] supports accurate measurement of drug concentrations over the full pharmacokinetic profile, including the terminal elimination phase.

Therapeutic Drug Monitoring (TDM)

For clinical laboratories monitoring rivastigmine levels in patient plasma, this compound provides the analytical precision required for reliable dose adjustments. The +6 Da mass shift minimizes cross-talk and allows for accurate quantification in complex patient matrices, reducing the risk of inaccurate results that could lead to suboptimal therapy .

Generic Drug Development and ANDA Submissions

In the development of generic rivastigmine formulations, this compound is used as a reference standard for impurity profiling and metabolite identification [3]. It is supplied with detailed characterization data compliant with regulatory guidelines, supporting Abbreviated New Drug Application (ANDA) filings [4]. The compound's use as an internal standard in forced degradation studies [5] and stability-indicating methods is critical for demonstrating pharmaceutical equivalence.

Metabolic Pathway Elucidation

As a specifically labeled metabolite, this compound serves as an authentic standard for confirming the identity of NAP 226-90 in in vitro and in vivo metabolism studies. Its distinct mass signature allows researchers to differentiate the primary metabolite from other isobaric species, enhancing the accuracy of metabolic profiling [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rivastigmine metabolite-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.